molecular formula C20H34O B12684483 2,4-Bis-(2,2,3-trimethylcyclopent-3-enyl)butanol CAS No. 94200-27-8

2,4-Bis-(2,2,3-trimethylcyclopent-3-enyl)butanol

Cat. No.: B12684483
CAS No.: 94200-27-8
M. Wt: 290.5 g/mol
InChI Key: FATSIAZXFSKJQU-UHFFFAOYSA-N
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Description

2,4-Bis-(2,2,3-trimethylcyclopent-3-enyl)butanol is an organic compound with the molecular formula C20H34O It is characterized by its unique structure, which includes two cyclopentene rings with trimethyl substitutions and a butanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis-(2,2,3-trimethylcyclopent-3-enyl)butanol typically involves the reaction of cyclopentadiene derivatives with appropriate alkylating agents under controlled conditions. The reaction conditions often include the use of catalysts to facilitate the formation of the desired product. Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced techniques such as continuous flow reactors and automated control systems to optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2,4-Bis-(2,2,3-trimethylcyclopent-3-enyl)butanol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding alkane using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alkanes

    Substitution: Formation of alkyl halides or other substituted derivatives

Scientific Research Applications

2,4-Bis-(2,2,3-trimethylcyclopent-3-enyl)butanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,4-Bis-(2,2,3-trimethylcyclopent-3-enyl)butanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. Detailed studies on its mechanism of action are ongoing, and further research is needed to fully elucidate the pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-(2,2,3-trimethyl-cyclopent-3-en-1-yl)-but-2-en-1-ol
  • (2E)-2-Ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-buten-1-ol

Uniqueness

2,4-Bis-(2,2,3-trimethylcyclopent-3-enyl)butanol stands out due to its unique structural features, which confer distinct chemical properties and reactivity. Its dual cyclopentene rings with trimethyl substitutions provide a versatile framework for various chemical transformations and applications .

Properties

CAS No.

94200-27-8

Molecular Formula

C20H34O

Molecular Weight

290.5 g/mol

IUPAC Name

2,4-bis(2,2,3-trimethylcyclopent-3-en-1-yl)butan-1-ol

InChI

InChI=1S/C20H34O/c1-14-7-10-17(19(14,3)4)11-9-16(13-21)18-12-8-15(2)20(18,5)6/h7-8,16-18,21H,9-13H2,1-6H3

InChI Key

FATSIAZXFSKJQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(C1(C)C)CCC(CO)C2CC=C(C2(C)C)C

Origin of Product

United States

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